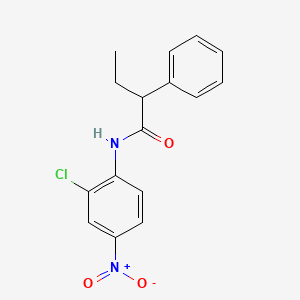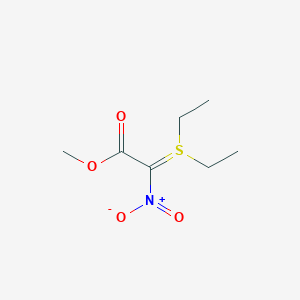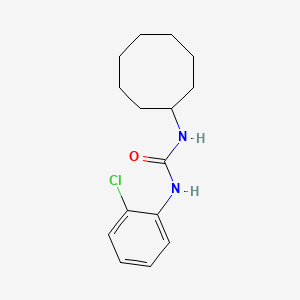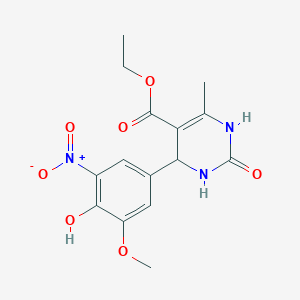
N-(2-chloro-4-nitrophenyl)-2-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-4-nitrophenyl)-2-phenylbutanamide is a chemical compound that belongs to the class of amides. It is commonly known as NPD-001 and has been studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of NPD-001 involves the inhibition of acetylcholinesterase and butyrylcholinesterase. These enzymes are responsible for the breakdown of acetylcholine in the brain. By inhibiting their activity, NPD-001 can lead to increased levels of acetylcholine in the brain. This can improve cognitive function and has potential implications for the treatment of neurological disorders such as Alzheimer's disease.
Biochemical and Physiological Effects:
NPD-001 has been found to exhibit inhibitory effects on the activity of acetylcholinesterase and butyrylcholinesterase. This can lead to increased levels of acetylcholine in the brain, which can improve cognitive function. However, it is important to note that the effects of NPD-001 on other biochemical and physiological processes are not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using NPD-001 in lab experiments is its potential applications in the treatment of neurological disorders such as Alzheimer's disease. However, one limitation is that its effects on other biochemical and physiological processes are not well understood. Additionally, more research is needed to determine the optimal dosage and potential side effects of NPD-001.
Direcciones Futuras
There are several future directions for the study of NPD-001. One direction is to further investigate its potential applications in the treatment of neurological disorders such as Alzheimer's disease. Another direction is to study its effects on other biochemical and physiological processes. Additionally, more research is needed to determine the optimal dosage and potential side effects of NPD-001.
Métodos De Síntesis
The synthesis of NPD-001 involves the reaction of 2-chloro-4-nitroaniline with 2-phenylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain pure NPD-001.
Aplicaciones Científicas De Investigación
NPD-001 has been studied for its potential applications in scientific research. It has been found to exhibit inhibitory effects on the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of the neurotransmitter acetylcholine and their inhibition can lead to increased levels of acetylcholine in the brain. This has potential implications for the treatment of neurological disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-2-13(11-6-4-3-5-7-11)16(20)18-15-9-8-12(19(21)22)10-14(15)17/h3-10,13H,2H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJZLOCMKSYSEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11-(4-fluorophenyl)-8-methyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4992736.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B4992750.png)
![N-(2,4-dimethoxyphenyl)-3-[1-(4-ethylbenzyl)-4-piperidinyl]propanamide](/img/structure/B4992760.png)
![7-[2-hydroxy-3-(4-nitrophenoxy)propyl]-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4992768.png)

![N-({[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4992784.png)
acetate](/img/structure/B4992789.png)

![2-amino-4-[3-(4-chlorophenoxy)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4992817.png)
![[(2S)-1-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}carbonyl)-2-pyrrolidinyl]methanol](/img/structure/B4992819.png)
![4-chloro-2-{[3-(2,4-dichlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B4992824.png)

![(2S)-1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-methyl-2-phenylpiperazine](/img/structure/B4992835.png)